

An In-depth Technical Guide to the Physical and Chemical Properties of Melibiose

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Compound of Interest

Compound Name: Melibiose
Cat. No.: B10753206

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Introduction

Melibiose, a disaccharide of significant interest in various scientific fields, is composed of α -D-galactose and D-glucose units linked by an α -(1 \rightarrow 6) glycosidic bond. Its formal chemical name is 6-O- α -D-galactopyranosyl-D-glucose.[1] Unlike its more common isomer, lactose, **melibiose** is a reducing sugar, a property conferred by the free anomeric carbon on the glucose moiety. This guide provides a comprehensive overview of the core physical and chemical properties of **melibiose**, complete with quantitative data, detailed experimental protocols, and visual representations of its biochemical interactions and analytical workflows.

Physical Properties of Melibiose

Melibiose is typically encountered as a white to off-white crystalline powder.[2] It possesses a sweet taste, though it is noted to be less sweet than sucrose. The key physical properties of **melibiose** are summarized in the table below, providing a consolidated reference for researchers.

Property	Value	References
Molecular Formula	C ₁₂ H ₂₂ O ₁₁	[1][3]
Molecular Weight	342.30 g/mol	[1][3]
Melting Point	84-85 °C (monohydrate)	[4]
Specific Rotation [α] _{D²⁰}	+111.7° → +129.5° (c=4, water)	
Solubility		
Water	1 g in 0.4 mL	
Methanol	1 g in 8.5 mL	
Absolute Ethanol	1 g in 220 mL	
Ether	Insoluble	[2]
Chloroform	Insoluble	[2]

Chemical Properties and Reactivity

Anomerism

As a reducing sugar, **melibiose** exhibits mutarotation in solution, meaning it can exist in equilibrium between its α and β anomeric forms. The anomeric carbon on the glucopyranose ring is responsible for this property. The specific rotation value changes over time as the equilibrium is established.

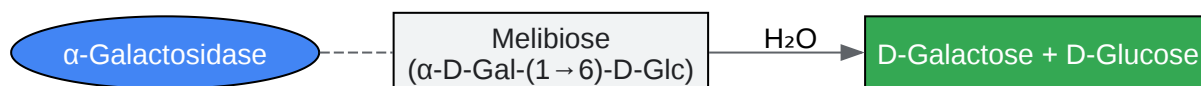
Hydrolysis

The α -(1 → 6) glycosidic bond in **melibiose** can be cleaved through hydrolysis, yielding its constituent monosaccharides: D-galactose and D-glucose. This reaction can be catalyzed by acids or enzymes.

Acid Hydrolysis: Dilute acids can effectively hydrolyze **melibiose**.

Enzymatic Hydrolysis: The enzyme α -galactosidase specifically catalyzes the hydrolysis of **melibiose**. [3][5] This enzymatic reaction is a key step in the metabolism of **melibiose** by

various organisms.[2][3][5]



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Caption: Enzymatic hydrolysis of **melibiose** by α -galactosidase.

Maillard Reaction

Being a reducing sugar, **melibiose** can participate in the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating. This complex series of reactions contributes to the color, flavor, and aroma of many cooked foods. The initial step involves the condensation of the free aldehyde group of the glucose unit in **melibiose** with a free amino group of an amino acid to form a Schiff base.

Reducing Sugar Properties

The presence of a free hemiacetal group in the glucose unit of **melibiose** makes it a reducing sugar. This property allows it to reduce oxidizing agents such as the copper(II) ions in Fehling's solution, resulting in the formation of a red precipitate of copper(I) oxide.

Experimental Protocols

Determination of Specific Rotation using a Polarimeter

Objective: To measure the specific rotation of a **melibiose** solution.

Materials:

- Polarimeter
- Sodium lamp (589 nm)
- Polarimeter tube (1 or 2 dm)
- Volumetric flask (100 mL)

- Analytical balance
- **Melibiose**
- Distilled water

Procedure:

- **Solution Preparation:** Accurately weigh a known mass of **melibiose** (e.g., 4.00 g) and dissolve it in distilled water in a 100 mL volumetric flask. Ensure the **melibiose** is completely dissolved and the solution is brought to the mark. This creates a solution with a known concentration (c) in g/mL.
- **Instrument Calibration:** Turn on the polarimeter and the sodium lamp, allowing them to warm up. Fill the polarimeter tube with distilled water, ensuring no air bubbles are present. Place the tube in the polarimeter and take a reading. This is the zero reading.
- **Sample Measurement:** Empty the polarimeter tube, rinse it with the prepared **melibiose** solution, and then fill it with the **melibiose** solution, again avoiding air bubbles. Place the tube in the polarimeter and measure the observed rotation (α).
- **Calculation:** The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter tube in decimeters (dm).
 - c is the concentration of the solution in g/mL.
- **Mutarotation:** For a freshly prepared solution, the observed rotation will change over time. To obtain the equilibrium specific rotation, allow the solution to stand for several hours or add a drop of a weak base (e.g., ammonia solution) to catalyze the mutarotation process, then take the final reading.

Determination of Melting Point

Objective: To determine the melting point range of **melibiose**.

Materials:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- **Melibiose** (finely powdered)
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **melibiose** sample is completely dry and finely powdered using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered **melibiose** to pack a small amount of the sample into the tube. The packed sample height should be 2-3 mm.
- Melting Point Determination:
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.
 - Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

High-Performance Liquid Chromatography (HPLC) Analysis of Melibiose

Objective: To separate and quantify **melibiose** in a sample.

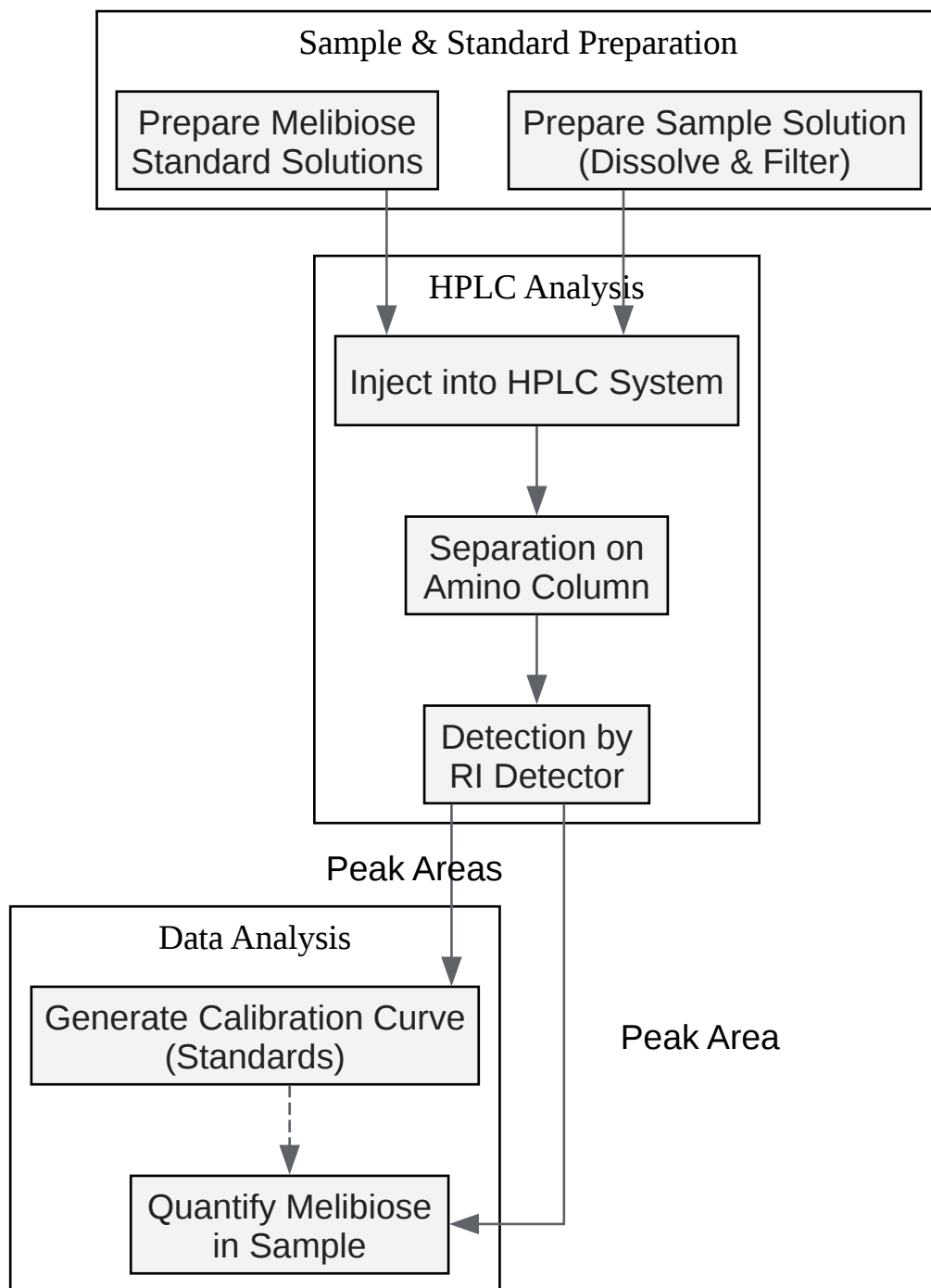
Materials:

- HPLC system with a Refractive Index (RI) detector
- Amino-propyl (or similar carbohydrate analysis) column
- Acetonitrile (HPLC grade)
- Ultrapure water
- **Melibiose** standard
- Sample containing **melibiose**
- Syringe filters (0.45 µm)

Procedure:

- **Mobile Phase Preparation:** Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
- **Standard Solution Preparation:** Prepare a series of standard solutions of **melibiose** of known concentrations in the mobile phase.
- **Sample Preparation:** Dissolve the sample in the mobile phase. If necessary, perform a sample clean-up step (e.g., solid-phase extraction) to remove interfering substances. Filter the sample through a 0.45 µm syringe filter.
- **HPLC Analysis:**
 - Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
 - Inject a fixed volume (e.g., 20 µL) of each standard solution and the sample solution into the HPLC system.
 - Run the analysis under isocratic conditions at a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30 °C).

- The RI detector will measure the changes in the refractive index of the eluent as the **melibiose** passes through.
- Quantification: Create a calibration curve by plotting the peak area of the **melibiose** standards against their concentrations. Determine the concentration of **melibiose** in the sample by comparing its peak area to the calibration curve.



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Caption: A typical experimental workflow for HPLC analysis of **melibiose**.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of **melibiose**. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. A thorough understanding of these fundamental characteristics is crucial for the effective application of **melibiose** in research and industrial settings.

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